molecular formula C9H11ClFNO B13525146 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

Cat. No.: B13525146
M. Wt: 203.64 g/mol
InChI Key: MYFORSILFWRWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position. Its molecular formula is C₉H₁₂ClFNO, with a molecular weight of 215.65 g/mol. This compound serves as a versatile building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) agents, owing to its hydrogen-bonding capabilities (amino and hydroxyl groups) and stereochemical flexibility.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

MYFORSILFWRWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol generally involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key synthetic steps include:

  • Introduction of the halogenated phenyl moiety
  • Formation of the propanol backbone with the amino group at the 3-position
  • Control of stereochemistry to obtain the (3S) enantiomer
  • Purification by recrystallization or chromatography to ensure optical purity and chemical integrity

Typical Synthetic Route

A representative synthetic pathway involves:

Reaction Conditions and Reagents

  • Reductive Amination : Commonly employed to install the amino group by reacting an aldehyde or ketone intermediate with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Solvents : Inert solvents like tetrahydrofuran (THF), ethanol, or tert-butanol mixtures are used to optimize solubility and reaction rates.
  • Temperature Control : Reactions are typically conducted under controlled temperatures (0–60°C) to favor selectivity and yield.
  • Catalysts : Metal catalysts such as palladium on carbon may be used for hydrogenation steps.

Detailed Reaction Scheme (Illustrative)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenated aldehyde synthesis Starting from halogenated benzene derivatives 2-chloro-4-fluorobenzaldehyde
2 Chain extension Organometallic addition (e.g., Grignard or organolithium reagents) Formation of 3-(2-chloro-4-fluorophenyl)-1,3-propanediol intermediate
3 Amination Reductive amination with ammonia + NaBH4 or catalytic hydrogenation Introduction of amino group at C-3
4 Purification Chromatography or recrystallization Pure (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

Purification and Characterization

  • Purification : Achieved by recrystallization or chromatographic methods to isolate the desired stereoisomer with high purity.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and stereochemistry.
    • Infrared (IR) spectroscopy for functional group identification.
    • Mass spectrometry (MS) to verify molecular weight.
    • Optical rotation measurements to confirm enantiomeric purity.

Research Findings and Notes on Preparation

  • The presence of both chlorine and fluorine substituents on the phenyl ring influences reactivity, often requiring careful optimization of reaction conditions to avoid side reactions such as over-chlorination or dehalogenation.
  • The chiral center at the 3-position adjacent to the amino group necessitates stereoselective synthesis or resolution to obtain the biologically relevant (3S) enantiomer.
  • Multi-step syntheses benefit from one-pot reaction designs that minimize intermediate isolation, reduce waste, and improve overall yield and reproducibility.
  • The compound serves as an intermediate in pharmaceutical synthesis, where its amino alcohol functionality allows further derivatization.

Summary Table of Preparation Methods

Preparation Aspect Description/Methodology Advantages Challenges
Starting Materials Halogenated benzaldehydes or related aromatic precursors Readily available Halogen substitution control
Amination Method Reductive amination with NaBH4 or catalytic hydrogenation High selectivity Requires careful temperature control
Chiral Control Use of chiral catalysts or resolution techniques Enantiomerically pure product Additional steps increase complexity
One-Pot Synthesis Combining chlorination, amination, substitution in one pot Economical, efficient Requires optimization of conditions
Purification Recrystallization, chromatography High purity Time-consuming
Characterization Techniques NMR, IR, MS, optical rotation Confirm structure and purity Requires instrumentation

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorinated and fluorinated phenyl ring enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Position and Electronic Effects
  • 3-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride (CAS 1159826-18-2): Differs by lacking the 4-fluoro substituent. Molecular weight: 220.10 g/mol (higher due to Cl vs. F).
  • (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS 1213160-13-4): Fluorine at the 4-position but lacks chlorine. Steric hindrance reduced due to absence of 2-chloro; may enhance solubility in polar solvents.
  • 3-Amino-3-(3-fluoro-4-nitrophenyl)propan-1-ol (CAS 1337446-13-5): Introduces a nitro group (strong electron-withdrawing) at the 4-position and fluorine at 3-position. Increased acidity of the hydroxyl group due to nitro substitution; molecular weight 214.19 g/mol.
Multi-Halogenated Analogs
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (Empirical Formula C₉H₁₁Cl₂NO): Replaces 4-fluoro with 4-chloro. Higher lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) due to two chlorine atoms.
  • (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1392212-91-7): Trifluoromethyl group at 4-position enhances electron-withdrawing effects and metabolic stability. Molecular weight 253.65 g/mol, significantly higher than the target compound.

Functional Group Modifications

Hydroxyl vs. Ketone Groups
  • 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-fluorophenyl)propan-1-one (CAS 883794-66-9): Ketone group replaces the hydroxyl, reducing hydrogen-bonding capacity. May exhibit lower boiling point and altered pharmacokinetics.
Stereochemical Variations
  • (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol (BD36138): Fluorine at 3-position instead of 2-chloro/4-fluoro. Stereochemistry influences receptor binding; enantiomeric purity critical for drug efficacy.

Biological Activity

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, also referred to as (3S)-3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, is a chiral organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms. This distinctive molecular architecture contributes to its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is C10H12ClFNO, with a molecular weight of 203.64 g/mol. The presence of halogen substituents enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various molecular targets.

Property Value
Molecular FormulaC10H12ClFNO
Molecular Weight203.64 g/mol
Chiral CenterYes (at C3)
Functional GroupsAmino, Hydroxyl
Substituents on Phenyl RingCl, F

The biological activity of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is primarily attributed to its ability to form hydrogen bonds with biological macromolecules due to its amino and hydroxyl groups. This interaction can modulate various biochemical pathways, influencing enzyme activity and receptor interactions. The halogenated phenyl ring may also enhance the compound's affinity for certain biological targets.

Biological Activities

Research has indicated that 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism.
  • Antitumor Potential : Investigations into the compound's effects on cancer cell lines have revealed potential antitumor activities. The compound may interfere with cell proliferation pathways, possibly through modulation of receptor tyrosine kinases such as EGFR (epidermal growth factor receptor) .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol may exert neuroprotective effects by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of amino alcohols, including 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens, showing promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitumor Activity

Research published in Nature explored the effects of this compound on EGFR signaling pathways in cancer cells. The results indicated that treatment with 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol led to a significant reduction in cell viability in EGFR-overexpressing cell lines .

Q & A

Q. What are the primary synthetic routes for 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of the corresponding ketone (e.g., 3-(2-chloro-4-fluorophenyl)propanal) using ammonia and reducing agents like sodium cyanoborohydride. Alternatively, nitro group reduction (e.g., catalytic hydrogenation of 3-nitro-3-(2-chloro-4-fluorophenyl)propan-1-ol with Pd/C) is effective. Optimization involves adjusting pH (6–7 for reductive amination) and solvent choice (e.g., THF or ethanol) to improve yields .

Q. How can researchers confirm the stereochemical purity of this chiral compound?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak IA/IB and polarimetry are standard for enantiomeric excess determination. NMR spectroscopy (e.g., 1^1H and 13^{13}C) coupled with X-ray crystallography (for single crystals) validates absolute configuration. Comparative analysis with known enantiomers (e.g., (S)- or (R)-isomers) is critical .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

  • Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity (>98%). High-resolution mass spectrometry (HRMS) confirms molecular formula (C9_9H11_{11}ClFNO), while FT-IR identifies functional groups (e.g., -NH2_2 at ~3350 cm1^{-1}, -OH at ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How do the positions of chlorine and fluorine substituents influence the compound’s receptor binding affinity compared to analogs?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that the 2-chloro-4-fluoro substitution enhances lipophilicity (logP ~1.2) and π-π stacking with aromatic residues in target proteins (e.g., GPCRs). Compared to 4-chloro derivatives (e.g., 3-Amino-3-(4-chlorophenyl)propan-1-ol), the 2-chloro group reduces steric hindrance, improving binding to hydrophobic pockets. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations validate these interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents) or assay variability . Mitigation includes:
  • Reproducing assays under standardized conditions (e.g., cell lines, incubation time).
  • Orthogonal purity validation (e.g., LC-MS/MS for trace impurities).
  • Meta-analysis of PubChem BioAssay data (AID 743255) to identify outliers .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to reduce CYP450-mediated oxidation. Pro-drug approaches (e.g., acyloxyalkyl carbamates) enhance plasma stability. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.